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Compound of Interest

Compound Name: Parbendazole-d3

Cat. No.: B12059150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and

toxicity data for Parbendazole. It is important to note that specific toxicological data for the

deuterated form, Parbendazole-d3, is largely unavailable in public literature. The information

presented herein for Parbendazole is intended to serve as a primary reference point for

assessing the potential hazards of Parbendazole-d3, assuming a similar toxicological profile

due to their structural similarity. Researchers should exercise caution and conduct appropriate

safety assessments before handling this compound.

Executive Summary
Parbendazole is a benzimidazole anthelmintic agent. While its deuterated form, Parbendazole-
d3, is primarily utilized as an internal standard in analytical studies, a thorough understanding

of the toxicological profile of the parent compound is crucial for safe handling and risk

assessment. This guide summarizes the key safety and toxicity findings for Parbendazole,

including acute toxicity, genotoxicity, and reproductive toxicity. The primary mechanism of

action for Parbendazole's biological activity, including its toxicity, is the inhibition of microtubule

polymerization.
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Property Value Reference

Chemical Name
Methyl [5(6)-butyl-1H-

benzimidazol-2-yl]carbamate

CAS Number 14255-87-9 (Parbendazole)

Molecular Formula C₁₃H₁₇N₃O₂

Molecular Weight 247.29 g/mol

Appearance
White to off-white crystalline

powder

Oral LD50 (Rat) 1700 mg/kg [1]

Toxicological Data
A summary of the available quantitative toxicological data for Parbendazole is presented below.

Acute Toxicity
Species Route Value Reference

Rat Oral LD50: 1700 mg/kg [1]

Genotoxicity
Information regarding the genotoxicity of Parbendazole is limited. However, related

benzimidazole compounds have been evaluated in various assays. For instance,

Flubendazole, another benzimidazole, has shown aneugenic potential in vitro but was negative

in the Ames bacterial mutation test.[2]

Reproductive and Developmental Toxicity
Parbendazole is suspected of damaging fertility or the unborn child.[3] Studies in rats have

indicated that Parbendazole can be teratogenic.[4] While specific NOAEL/LOAEL values for

Parbendazole from these studies are not readily available in the public domain, the general

protocol for such a study is outlined in section 4.3.
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Experimental Protocols
Detailed experimental protocols for the specific toxicity studies conducted on Parbendazole are

not extensively published. However, this section outlines the standard methodologies for key

toxicological assays based on OECD guidelines, which are likely to have been followed.

Acute Oral Toxicity (LD50) Study (Following OECD
Guideline 423)
An acute oral toxicity study aims to determine the median lethal dose (LD50) of a substance

after a single oral administration.

Experimental Workflow:

Acclimatization of Animals
(e.g., Rats, 5-7 days)

Single Oral Gavage Dosing
(Vehicle control and test substance)

Observation Period
(14 days for mortality, clinical signs, body weight changes)

Gross Necropsy
of all animals LD50 Calculation

Click to download full resolution via product page

Workflow for an acute oral toxicity study.

Methodology:

Animal Selection: Young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex

are typically used.

Housing and Acclimatization: Animals are housed in controlled environmental conditions and

allowed to acclimatize for at least 5 days.

Dose Administration: The test substance is administered as a single oral dose via gavage. A

vehicle control group receives the vehicle alone. Dosing is typically done in a stepwise

procedure using a starting dose based on available information.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.
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Necropsy: At the end of the observation period, all surviving animals are euthanized, and a

gross necropsy is performed.

Data Analysis: The LD50 is calculated based on the mortality data.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)
(Following OECD Guideline 471)
The Ames test is used to assess the mutagenic potential of a chemical by measuring its ability

to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow:

Prepare Bacterial Strains
(e.g., S. typhimurium TA98, TA100)

Expose Bacteria to Test Substance
(with and without S9 metabolic activation) Plate on Histidine-Deficient Agar Incubate at 37°C for 48-72 hours Count Revertant Colonies Assess Mutagenic Potential

Click to download full resolution via product page

Workflow for the Ames test.

Methodology:

Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the

histidine operon are used.

Metabolic Activation: The test is performed with and without the addition of a mammalian

metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to

synthesize histidine will grow and form colonies. The number of revertant colonies is
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counted. A significant increase in the number of revertant colonies compared to the control

indicates mutagenic potential.

Prenatal Developmental Toxicity Study (Following OECD
Guideline 414)
This study is designed to provide information on the effects of a substance on the pregnant

female and the development of the embryo and fetus.

Experimental Workflow:

Mating of Animals
(e.g., Rats)

Daily Dosing of Pregnant Females
(Gestation Day 6 to 15)

Maternal Observation
(Clinical signs, body weight, food consumption)

Cesarean Section
(Day before expected parturition)

Fetal Examination
(External, visceral, and skeletal abnormalities)

Determine Developmental Toxicity
(NOAEL/LOAEL)

Click to download full resolution via product page

Workflow for a prenatal developmental toxicity study.

Methodology:

Animal Mating: Female rats are mated, and the day of confirmation of mating is designated

as gestation day 0.

Dose Administration: Pregnant females are administered the test substance daily by gavage,

typically from gestation day 6 through 15, which is the period of major organogenesis.

Maternal Observations: Dams are observed for clinical signs of toxicity, body weight

changes, and food consumption.

Cesarean Section: On the day before expected delivery (e.g., gestation day 20), the females

are euthanized, and a cesarean section is performed.

Fetal Examination: The number of implantations, resorptions, and live and dead fetuses are

recorded. Fetuses are weighed and examined for external, visceral, and skeletal

malformations.
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Data Analysis: The incidence of developmental abnormalities and effects on fetal growth are

analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-

Observed-Adverse-Effect Level (LOAEL) for developmental toxicity.

Mechanism of Toxicity: Microtubule Polymerization
Inhibition
The primary mechanism of action for Parbendazole, like other benzimidazoles, is the inhibition

of microtubule polymerization.[5][6] Microtubules are essential components of the cytoskeleton

involved in various cellular processes, including cell division, intracellular transport, and

maintenance of cell shape.

Signaling Pathway:
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Parbendazole's mechanism of toxicity via microtubule inhibition.

By binding to the β-tubulin subunit, Parbendazole disrupts the dynamic equilibrium of

microtubule assembly and disassembly. This leads to the inhibition of mitotic spindle formation

during cell division, causing mitotic arrest and ultimately leading to apoptosis (programmed cell
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death). This antimitotic activity is the basis for its anthelmintic effects and also underlies its

potential toxicity, particularly its teratogenic effects on rapidly dividing embryonic and fetal cells.

Material Safety Data Sheet (MSDS) Information
This section provides a summary of the key safety information typically found in a Material

Safety Data Sheet for Parbendazole.

Hazards Identification: Harmful if swallowed. Suspected of damaging fertility or the unborn

child.[3]

First Aid Measures:

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

In Case of Skin Contact: Wash with plenty of water.

In Case of Eye Contact: Rinse cautiously with water for several minutes.

Handling and Storage:

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after

handling. Do not eat, drink or smoke when using this product.

Storage: Store in a well-ventilated place. Keep container tightly closed.

Personal Protective Equipment:

Eye/Face Protection: Wear safety glasses with side-shields.

Skin Protection: Wear protective gloves and clothing.

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory

equipment.

Conclusion
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The available data on Parbendazole indicate that it is a compound with moderate acute oral

toxicity in rats and is suspected of being a reproductive toxicant, likely due to its mechanism of

action as a microtubule polymerization inhibitor. While specific toxicological data for

Parbendazole-d3 are not available, it is prudent to handle this compound with the same

precautions as Parbendazole. Researchers and drug development professionals should

adhere to the safety guidelines outlined in the MSDS and implement appropriate engineering

controls and personal protective equipment to minimize exposure. Further studies would be

beneficial to fully characterize the toxicological profile of both Parbendazole and its deuterated

analogue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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